molecular formula C5H8N2O B2520715 3-Ethoxy-1h-pyrazole CAS No. 59292-48-7

3-Ethoxy-1h-pyrazole

Cat. No.: B2520715
CAS No.: 59292-48-7
M. Wt: 112.132
InChI Key: FERCPYFXAPMDOI-UHFFFAOYSA-N
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Description

3-Ethoxy-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological and chemical properties. Pyrazoles have been extensively studied due to their wide range of applications in medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-1H-pyrazole typically involves the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Catalysts such as transition metals may be employed to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of pyrazole-3-carboxylic acid.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding hydropyrazoles.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the ethoxy group, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products:

    Oxidation: Pyrazole-3-carboxylic acid.

    Reduction: Hydropyrazoles.

    Substitution: Halogenated pyrazoles.

Scientific Research Applications

3-Ethoxy-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.

    Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: this compound is used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-Ethoxy-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may act as an antagonist to certain receptors, preventing the binding of natural ligands and modulating signal transduction pathways.

Comparison with Similar Compounds

  • 3-Methyl-1H-pyrazole
  • 3-Phenyl-1H-pyrazole
  • 3-Chloro-1H-pyrazole

Comparison: 3-Ethoxy-1H-pyrazole is unique due to the presence of the ethoxy group, which imparts distinct chemical and biological properties. Compared to 3-Methyl-1H-pyrazole, the ethoxy group increases the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes. In contrast to 3-Phenyl-1H-pyrazole, the ethoxy group may result in different electronic effects, influencing the compound’s reactivity and interaction with molecular targets. The presence of the ethoxy group also differentiates it from 3-Chloro-1H-pyrazole, which has different substitution patterns and reactivity profiles.

Properties

IUPAC Name

5-ethoxy-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-2-8-5-3-4-6-7-5/h3-4H,2H2,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERCPYFXAPMDOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=NN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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